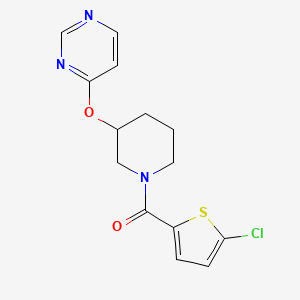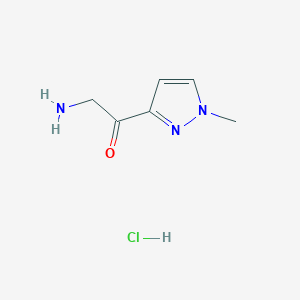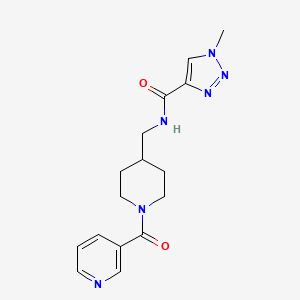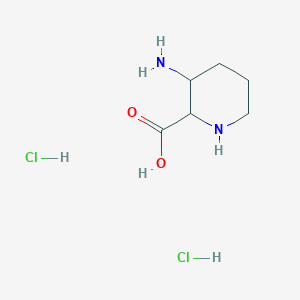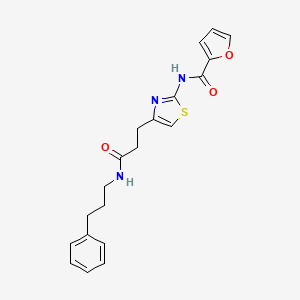
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methylbutenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps:
-
Formation of the Bromopyrimidine Intermediate: : The initial step involves the bromination of pyrimidine to yield 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
-
Coupling with Piperidine: : The bromopyrimidine intermediate is then reacted with piperidine under basic conditions to form the 5-bromopyrimidin-2-yl)piperidine derivative. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
-
Attachment of the Methylbutenone Group: : The final step involves the coupling of the (5-bromopyrimidin-2-yl)piperidine derivative with a methylbutenone precursor. This can be achieved through a variety of methods, including Michael addition or aldol condensation, depending on the specific functional groups present.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one can undergo several types of chemical reactions:
-
Substitution Reactions: : The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents might include lithium aluminum hydride or sodium borohydride.
-
Addition Reactions: : The double bond in the methylbutenone group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Addition: Electrophiles like halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrimidine derivatives, while addition reactions at the double bond can produce a range of saturated or unsaturated compounds.
Scientific Research Applications
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials or bioactive compounds.
-
Biological Studies: : Researchers may use this compound to study the interactions of bromopyrimidine derivatives with biological targets, such as enzymes or receptors, to understand their mechanism of action.
-
Industrial Applications: : In industry, this compound could be used in the development of new agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with these targets, while the piperidine and methylbutenone groups may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(3-((5-Iodopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different binding properties and biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-10(2)6-13(19)18-5-3-4-12(9-18)20-14-16-7-11(15)8-17-14/h6-8,12H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVCOCJTTLFBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)

![7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2599918.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)
![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)
![2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2599922.png)
